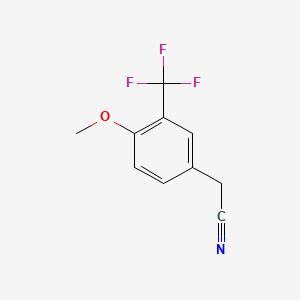
4-Methoxy-3-(trifluoromethyl)phenylacetonitrile
Descripción general
Descripción
4-Methoxy-3-(trifluoromethyl)phenylacetonitrile is a chemical compound with the CAS Number: 1000555-32-7 . It has a molecular weight of 215.17 . The IUPAC name for this compound is [4-methoxy-3-(trifluoromethyl)phenyl]acetonitrile .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H8F3NO/c1-15-9-3-2-7(4-5-14)6-8(9)10(11,12)13/h2-3,6H,4H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a boiling point of 50-53 degrees Celsius .Aplicaciones Científicas De Investigación
Synthesis Process Improvement
Research efforts have focused on improving the synthesis processes of related phenylacetonitrile compounds. For instance, improvements in the synthesis of 4-hydroxy-3-methoxyphenylacetonitrile, a structurally similar compound, have been reported. By employing KF/Al2O3 as a dehydrant, researchers have optimized reaction conditions to simplify and economize the synthesis process, showcasing the potential for efficient production of related compounds (Lai Yi-tian, 2012).
Photoreactive Properties
The photoreactive properties of compounds closely related to 4-Methoxy-3-(trifluoromethyl)phenylacetonitrile have been explored. Studies have shown that irradiation of certain azirin-containing compounds can yield products with methoxy and trifluoromethyl groups, indicating the potential for creating complex molecules through photoreactions, which could be applicable in developing photoresponsive materials or in photochemical synthesis (A. Orahovats et al., 1973).
Charge Transfer Studies
The study of substituent-dependent photoinduced intramolecular charge transfer in compounds featuring phenyl groups substituted with methoxy and trifluoromethyl groups has highlighted the influence of these substituents on photophysical behaviors. Such investigations provide insights into the electronic effects of methoxy and trifluoromethyl groups, which are pertinent to understanding the properties of this compound and designing molecules with tailored electronic and optical properties (Jye‐Shane Yang et al., 2004).
Novel Synthetic Routes
Research has also been directed towards developing novel synthetic routes and applications for phenylacetonitrile derivatives. Controlled conversion of phenylacetic acids to phenylacetonitriles using bis(2-methoxyethyl)aminosulfur trifluoride demonstrates the versatility of synthetic methods available for producing compounds with trifluoromethyl and methoxy functionalities. This work suggests potential pathways for synthesizing this compound and related compounds, which could have applications in organic synthesis and material science (C. Kangani et al., 2008).
Mecanismo De Acción
. It has a molecular weight of 215.17 . The compound is a solid at room temperature .
In terms of pharmacokinetics, the compound’s properties such as its molecular weight and physical state can influence its absorption, distribution, metabolism, and excretion (ADME).
The compound’s efficacy and stability can be influenced by various environmental factors. For instance, temperature can affect the stability of many compounds. This compound is stored at ambient temperature, suggesting it’s stable under normal conditions .
Análisis Bioquímico
Biochemical Properties
4-Methoxy-3-(trifluoromethyl)phenylacetonitrile plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound can interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The interaction between this compound and cytochrome P450 can lead to the formation of reactive intermediates that may further interact with other biomolecules, including proteins and nucleic acids . These interactions are crucial for understanding the compound’s metabolic pathways and potential effects on cellular processes.
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and concentration of the compound. In certain cell lines, this compound has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . This can lead to changes in gene expression and alterations in cellular metabolism. Additionally, this compound may affect cellular proliferation and apoptosis, highlighting its potential impact on cell function and viability.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of certain enzymes, depending on the context. For example, its interaction with cytochrome P450 can result in enzyme inhibition, leading to altered metabolic activity . Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to various stimuli.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under ambient conditions but may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including sustained changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound may exhibit minimal or beneficial effects, such as enhanced metabolic activity or improved cellular function . At higher doses, toxic or adverse effects can occur, including oxidative stress, cellular damage, and disruption of normal physiological processes. These threshold effects are critical for determining safe and effective dosage ranges for potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450. This interaction can lead to the formation of various metabolites, which may further participate in biochemical reactions . The compound’s influence on metabolic flux and the production of specific metabolites can provide insights into its overall impact on cellular metabolism and potential therapeutic applications.
Propiedades
IUPAC Name |
2-[4-methoxy-3-(trifluoromethyl)phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO/c1-15-9-3-2-7(4-5-14)6-8(9)10(11,12)13/h2-3,6H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJRVULCEMUTQLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1,4-Diazepan-1-yl)benzo[d]thiazole 2,2,2-trifluoroacetate](/img/structure/B1451126.png)
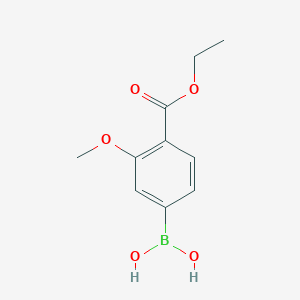
![4-{[(2-Methoxyphenyl)sulfonyl]methyl}piperidine hydrochloride](/img/structure/B1451128.png)
![Ethyl 4-methyl-2-[(6-methylpyridin-3-YL)oxy]-1,3-thiazole-5-carboxylate](/img/structure/B1451129.png)

![N-Ethyl-3-[(1-phenylethyl)amino]propanamide](/img/structure/B1451133.png)

![2-Ethyl-6-methyl-N-[2-(4-methylphenoxy)butyl]-aniline](/img/structure/B1451135.png)
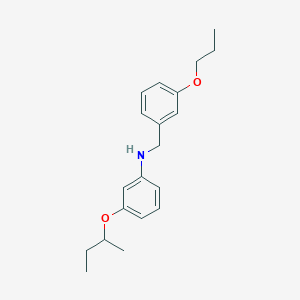
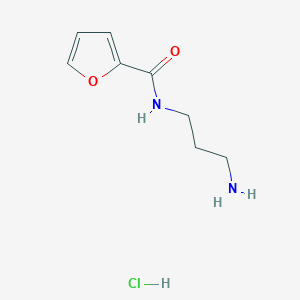
![N,N-Diethyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1451141.png)
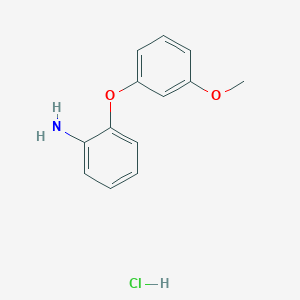

![3-Bromo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B1451147.png)
